GNE-6468

Beschreibung

Eigenschaften

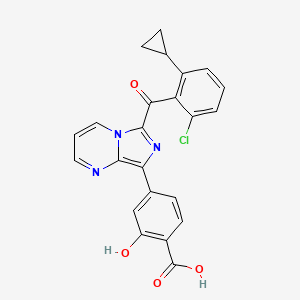

IUPAC Name |

4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O4/c24-16-4-1-3-14(12-5-6-12)18(16)20(29)22-26-19(21-25-9-2-10-27(21)22)13-7-8-15(23(30)31)17(28)11-13/h1-4,7-12,28H,5-6H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYKJPISDNWSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)Cl)C(=O)C3=NC(=C4N3C=CC=N4)C5=CC(=C(C=C5)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-6468: A Dual-Action Immunomodulator Targeting RORγ and STING Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-6468 is a small molecule that has emerged as a significant tool for immunological research, exhibiting a unique dual mechanism of action. Initially identified as a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ), it has been utilized to probe the role of the Th17 pathway in autoimmune and inflammatory diseases. More recently, a groundbreaking study has unveiled a novel function for this compound as a direct agonist of the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate further investigation and drug development efforts.

Introduction

The modulation of immune responses is a cornerstone of modern therapeutic strategies for a wide range of diseases, from autoimmune disorders to cancer. Small molecules that can selectively target key signaling pathways offer precise tools for both research and clinical applications. This compound has a fascinating discovery trajectory, first being characterized for its ability to suppress the function of RORγ, a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are critical drivers of inflammation in numerous autoimmune diseases, and their inhibition is a validated therapeutic approach.

In a significant recent development, this compound was identified as a novel agonist of the STING pathway.[1][2] The STING pathway is a central component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response, which is crucial for anti-viral and anti-tumor immunity. The dual activity of this compound as both a RORγ inverse agonist and a STING agonist presents a unique pharmacological profile with potential for complex immunomodulation. This guide will dissect these two distinct mechanisms of action, providing the technical details necessary for its application in a research setting.

Mechanism of Action I: RORγ Inverse Agonism

This compound functions as an inverse agonist of RORγ (also known as RORc). Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of RORγ, which exhibits constitutive activity, this compound reduces its transcriptional output. This leads to the suppression of the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).

Signaling Pathway

Quantitative Data

The potency of this compound as a RORγ inverse agonist has been characterized in both biochemical and cell-based assays.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| RORγ Inverse Agonist Activity | HEK-293 cells | EC50 | 13 nM | [3] |

| IL-17 Production Inhibition | Human PBMCs | EC50 | 30 nM | [3] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the constitutive transcriptional activity of RORγ.

-

Cell Line: HEK293T cells.

-

Reagents:

-

Expression vector for a GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ-LBD).

-

Luciferase reporter vector under the control of a GAL4 upstream activating sequence (UAS).

-

Transfection reagent (e.g., Lipofectamine).

-

This compound.

-

Luciferase assay substrate.

-

-

Protocol:

-

Co-transfect HEK293T cells with the GAL4-RORγ-LBD and UAS-luciferase reporter plasmids.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the cells and incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the EC50 value by plotting the dose-response curve.

-

This assay assesses the functional consequence of RORγ inhibition by measuring the reduction in IL-17A secretion from primary human immune cells.

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Reagents:

-

Ficoll-Paque for PBMC isolation.

-

RPMI-1640 medium supplemented with 10% FBS.

-

Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β).

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.

-

This compound.

-

Human IL-17A ELISA kit.

-

-

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in the presence of Th17 polarizing cytokines and anti-CD3/anti-CD28 antibodies.

-

Add serial dilutions of this compound to the cultures.

-

Incubate for 3-5 days.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Determine the EC50 for IL-17A inhibition.

-

Mechanism of Action II: STING Agonism

A recent study has identified this compound as a novel, direct agonist of the STING protein.[1][2] This activity is independent of the canonical STING ligand, cGAMP, and does not require the upstream DNA sensor, cGAS. This compound binds to a previously uncharacterized pocket within the transmembrane domain of STING, inducing a conformational change that promotes STING's oligomerization and activation. This activation is further enhanced by the Golgi-resident lipid, phosphatidylinositol 4-phosphate (PI4P), which acts as a "molecular glue" to stabilize the active STING complex.

Signaling Pathway

Quantitative Data

While the seminal publication describes potent activation of the STING pathway by this compound, specific EC50 values for interferon induction or reporter activation are not yet widely available in public databases. The research indicates strong, dose-dependent activation of the TBK1-STING-IRF3 signaling axis.[2] Further studies are required to fully quantify the potency of this compound as a STING agonist across various cellular contexts.

Experimental Protocols

This assay quantifies the activation of the STING pathway by measuring the activity of a luciferase reporter driven by an Interferon-Stimulated Response Element (ISRE).

-

Cell Line: THP-1 dual-reporter cells (or other suitable cell line expressing an IRF-inducible luciferase reporter).

-

Reagents:

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound.

-

Positive control (e.g., cGAMP).

-

Luciferase assay reagent.

-

-

Protocol:

-

Plate the THP-1 reporter cells in a 96-well plate.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the compound dilutions to the cells and incubate for 18-24 hours.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to untreated cells.

-

This method directly assesses the activation of key signaling proteins in the STING pathway through phosphorylation.

-

Cell Line: A cell line responsive to STING agonists (e.g., THP-1, primary macrophages).

-

Reagents:

-

This compound.

-

Cell lysis buffer.

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting transfer system.

-

Primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total protein controls.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Treat cells with this compound for a specified time course (e.g., 0, 1, 3, 6 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Summary and Future Directions

This compound presents a remarkable case of a small molecule with dual, distinct activities on key immune signaling pathways. Its ability to act as a RORγ inverse agonist provides a tool to dampen Th17-mediated inflammation, while its novel function as a STING agonist opens up avenues for enhancing innate immune responses. This dual functionality suggests that the net effect of this compound on the immune system could be highly context-dependent, varying with the cell type, the local microenvironment, and the disease state.

For researchers, this compound is an invaluable probe for dissecting the interplay between the RORγ and STING pathways. For drug development professionals, the unique pharmacology of this compound may inspire the design of novel therapeutics with tailored immunomodulatory profiles. Future research should focus on elucidating the in vivo consequences of this dual activity in various disease models, including autoimmune diseases, infections, and cancer. A deeper understanding of how these two pathways are integrated at a systemic level will be crucial for harnessing the full therapeutic potential of this compound and related molecules.

References

GNE-6468: A Dual-Function Immuno-Oncology Modulator

An In-Depth Technical Guide on the Core Functions, Mechanisms, and Experimental Evaluation of GNE-6468

This compound has recently emerged as a molecule of significant interest in the fields of immunology and drug discovery, exhibiting a fascinating dual functionality. Initially identified as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma (RORγ), it has more recently been characterized as a novel agonist of the Stimulator of Interferon Genes (STING) pathway. This guide provides a comprehensive overview of the core functions of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction: A Molecule with Two Faces

This compound presents a unique case in molecular pharmacology, with two distinct and significant biological activities reported in the literature.

-

RORγ (RORc) Inverse Agonist: The initial characterization of this compound identified it as a potent and selective inverse agonist of RORγ (also known as RORc). RORγt, an isoform of RORγ, is a key transcription factor in the differentiation of pro-inflammatory Th17 cells. By inhibiting RORγt activity, this compound can suppress the production of inflammatory cytokines like IL-17, suggesting its potential in treating autoimmune diseases.

-

STING Agonist: In a recent breakthrough publication in Immunity on December 5, 2025, this compound was identified as a novel chemical agonist of the STING pathway.[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response, which is crucial for anti-viral and anti-tumor immunity. This discovery has positioned this compound as a promising candidate for cancer immunotherapy.

This guide will primarily focus on the more recently discovered and extensively detailed function of this compound as a STING agonist, while also providing available information on its activity as a RORγ inverse agonist.

This compound as a Novel STING Agonist

The most recent and detailed functional description of this compound is its role as a direct activator of the STING pathway. This function holds significant therapeutic potential, particularly in the realm of immuno-oncology.

Mechanism of Action

Research by Han, Zhang, and colleagues has revealed a unique mechanism by which this compound activates STING.[1] Unlike the natural ligand cGAMP which binds to the cytosolic domain of STING, this compound targets a novel binding pocket within the transmembrane domain of the STING protein.

The activation process is a cooperative one, involving the Golgi-resident lipid, phosphatidylinositol 4-phosphate (PI4P). The binding of both this compound and PI4P to the STING dimer induces a significant conformational change, specifically a rearrangement of the transmembrane helices. This rearrangement facilitates the oligomerization of STING, a critical step for its activation and the subsequent downstream signaling cascade.[1]

Signaling Pathway

The activation of STING by this compound initiates a well-defined signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.

Quantitative Data

The following table summarizes the key quantitative data related to the STING agonist activity of this compound.

| Parameter | Value | Cell Line/System |

| STING Activation | ||

| IFN-β Induction | Strong induction observed | Multiple cell lines |

| TBK1 Phosphorylation | Strong induction observed | Multiple cell lines |

| IRF3 Phosphorylation | Strong induction observed | Multiple cell lines |

| Anti-viral Activity | ||

| HSV-1 Inhibition | Potent inhibition | In vitro and in vivo models |

| Anti-tumor Activity | ||

| Tumor Growth Inhibition | Significant | Syngeneic mouse tumor models |

| Combination with anti-PD-1 | Synergistic anti-tumor effect | In vivo models |

Experimental Protocols

Detailed experimental protocols for characterizing this compound as a STING agonist are described in the Immunity publication by Han et al.[1] The following are generalized methodologies for key experiments.

A cell-based reporter assay is a common method for identifying STING agonists in a high-throughput format.

Protocol:

-

Cell Culture: Culture a reporter cell line, such as THP1-Dual™ cells which express a secreted luciferase under the control of an IRF3-inducible promoter, according to the manufacturer's instructions.

-

Plating: Seed the cells into 384-well plates at an appropriate density.

-

Compound Addition: Add this compound or other test compounds at various concentrations to the wells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a predetermined time (e.g., 24 hours).

-

Luminescence Measurement: Add a luciferase substrate to the wells and measure the luminescence using a plate reader.

-

Data Analysis: Analyze the luminescence data to determine the potency and efficacy of the compounds in activating the STING pathway.

Western blotting is used to directly visualize the phosphorylation of key proteins in the STING signaling cascade.

Protocol:

-

Cell Treatment: Treat cells (e.g., HEK293T or THP-1) with this compound for various times.

-

Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of STING, TBK1, and IRF3.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the proteins of interest.

Syngeneic mouse tumor models are used to evaluate the anti-tumor activity of this compound in an immunocompetent setting.

Protocol:

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) into the flank of syngeneic mice.

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size, then randomize the mice into treatment groups.

-

Treatment Administration: Administer this compound (e.g., via intratumoral or systemic injection) according to the study design. Combination therapies, such as with an anti-PD-1 antibody, can also be evaluated.

-

Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., flow cytometry of immune cell infiltrates, immunohistochemistry).

This compound as a RORγ Inverse Agonist

Prior to its identification as a STING agonist, this compound was characterized as a potent and selective RORγ inverse agonist. This activity is relevant for the treatment of autoimmune and inflammatory diseases.

Mechanism of Action

As an inverse agonist, this compound binds to the ligand-binding domain of RORγ and stabilizes it in an inactive conformation. This prevents the recruitment of coactivators and promotes the binding of corepressors, leading to the transcriptional repression of RORγ target genes, most notably IL17A and IL17F.

Signaling Pathway

The primary signaling pathway affected by this compound as a RORγ inverse agonist is the Th17 cell differentiation and effector function pathway.

Quantitative Data

The following table summarizes the key quantitative data for this compound as a RORγ inverse agonist.

| Parameter | Value | Cell Line/System |

| RORγ Inverse Agonist Activity | ||

| EC50 (HEK-293 cells) | 13 nM | HEK-293 cell-based reporter assay |

| EC50 (IL-17 inhibition) | 30 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| Selectivity | ||

| Selectivity over PPARγ | >1,000-fold | Gal4 human transcription assays |

Experimental Protocols

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγ.

Protocol:

-

Cell Line: Use a cell line (e.g., HEK293) stably or transiently co-transfected with an expression vector for the RORγ ligand-binding domain fused to a DNA-binding domain (e.g., Gal4) and a reporter vector containing a luciferase gene under the control of a promoter with the corresponding DNA response elements.

-

Compound Treatment: Treat the cells with this compound at a range of concentrations.

-

Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 18-24 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity.

-

Data Analysis: Calculate the EC50 value for the inhibition of RORγ-mediated transcription.

This assay measures the functional consequence of RORγ inhibition on primary human immune cells.

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood.

-

Cell Culture and Differentiation: Culture the PBMCs under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies and a cocktail of cytokines such as IL-1β, IL-6, IL-23, and TGF-β).

-

Compound Treatment: Add this compound at various concentrations at the start of the culture.

-

Supernatant Collection: After a few days of culture, collect the cell supernatants.

-

ELISA: Measure the concentration of IL-17A in the supernatants using a specific ELISA kit.

-

Data Analysis: Determine the EC50 value for the inhibition of IL-17 production.

Conclusion and Future Directions

This compound is a remarkable small molecule with dual activities that place it at the intersection of two major fields in immunology: autoimmune disease and cancer immunotherapy. Its function as a novel STING agonist, with a unique mechanism of action involving cooperative binding with PI4P to the transmembrane domain of STING, opens up new avenues for the development of STING-targeted therapies. The potent anti-viral and anti-tumor effects observed in preclinical models, particularly the synergy with checkpoint inhibitors, highlight its significant therapeutic potential.

The earlier identification of this compound as a RORγ inverse agonist also remains of interest. The ability of a single molecule to both suppress Th17-mediated inflammation and activate innate anti-tumor immunity is intriguing and warrants further investigation. Future research should focus on fully elucidating the structural basis for these dual activities, understanding the in vivo consequences of engaging both pathways simultaneously, and exploring the full therapeutic potential of this unique molecule in a range of diseases.

References

GNE-6468: A Potent and Selective RORc Inverse Agonist for Research in Autoimmune and Inflammatory Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-6468 is a highly potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor c (RORc), a key transcription factor in the differentiation of pro-inflammatory Th17 cells. By modulating the activity of RORc, this compound effectively suppresses the production of interleukin-17 (IL-17), a cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of its pharmacokinetic properties. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of RORc inhibition.

Introduction

The Retinoic acid receptor-related orphan receptor c (RORc), also known as RORγ, is a nuclear receptor that plays a pivotal role in the development and function of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Dysregulation of the Th17 pathway and excessive IL-17 production are strongly associated with the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.

RORc exists in two isoforms: RORγ1, which is expressed in various tissues, and RORγt (isoform 2), which is predominantly expressed in immune cells and is the key regulator of Th17 cell differentiation. As a master regulator of Th17 cell lineage, RORc represents a compelling therapeutic target for the development of novel immunomodulatory agents.

This compound has been identified as a potent and selective inverse agonist of RORc.[1] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of RORc, which exhibits constitutive activity, an inverse agonist like this compound reduces its transcriptional activity below its basal level. This guide details the preclinical profile of this compound, providing researchers with the necessary information to explore its utility as a chemical probe to investigate RORc biology and its potential as a lead compound for drug discovery programs.

Chemical Properties

| Property | Value |

| Chemical Name | 4-(6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl)-2-hydroxybenzoic acid |

| Molecular Formula | C23H16ClN3O4 |

| Molecular Weight | 433.8 g/mol [2] |

| CAS Number | 1677668-27-7[2] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Assay | Cell Line/System | Endpoint | EC50 / IC50 (nM) | Reference |

| RORc Inverse Agonist Activity | HEK-293 cells | Gal4 Reporter Assay | 13 | [3] |

| IL-17 Production Inhibition | Human PBMCs | IL-17A ELISA | 30 | [3] |

| RORc TR-FRET Biochemical Assay | Purified RORc LBD | Coactivator Peptide Displacement | 2 | [4][5] |

Table 2: Selectivity Profile of this compound

| Nuclear Receptor | Assay Type | Fold Selectivity vs. RORc | Reference |

| PPARγ | Gal4 Reporter Assay | >1000 | [4][5] |

| Other Nuclear Receptors | Gal4 Reporter Assay | Excellent selectivity | [4][5] |

Table 3: In Vitro Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Hepatocyte Clearance (CLhep) | Human | 17 mL/min/kg (predicted) | [6] |

| Hepatocyte Clearance (CLhep) | Rodent | 42 mL/min/kg (predicted) | [6] |

Signaling Pathways and Experimental Workflows

RORc Signaling Pathway in Th17 Differentiation

The differentiation of naïve T helper cells into Th17 cells is a complex process driven by a specific cytokine milieu, primarily TGF-β and IL-6. This process culminates in the expression of the master transcription factor RORc, which then drives the expression of IL-17 and other Th17-associated genes. This compound, as a RORc inverse agonist, intervenes in this pathway by directly inhibiting the transcriptional activity of RORc.

References

GNE-6468: A Technical Guide to its Interaction with the IL-17 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GNE-6468, a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt), and its profound impact on the Interleukin-17 (IL-17) signaling pathway. This document details the mechanism of action of this compound, presents its quantitative data, outlines key experimental protocols for its characterization, and visualizes the intricate IL-17 signaling cascade it modulates.

Introduction to this compound and the IL-17 Signaling Pathway

The IL-17 family of cytokines, particularly IL-17A and IL-17F, are pivotal drivers of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. The production of these cytokines is largely dependent on the T helper 17 (Th17) cell lineage, whose differentiation and function are orchestrated by the master transcription factor, RORγt.

This compound is a small molecule that functions as a RORγt inverse agonist. By binding to the ligand-binding domain of RORγt, this compound reduces the constitutive activity of the receptor, thereby inhibiting the transcription of RORγt target genes, most notably IL17A and IL17F. This targeted inhibition of the central driver of Th17 cell function makes this compound a compelling therapeutic candidate for a range of inflammatory and autoimmune disorders.

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Assay Description | Cell Line/System | Parameter | Value | Reference |

| RORγ (RORc) Inverse Agonist Activity | HEK-293 cells | EC50 | 13 nM | [1][2] |

| RORγ (RORc) Inverse Agonist Activity | Not Specified | EC50 | 2 nM | [3] |

| IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 30 nM | [1][2] |

| RORc Selectivity over PPARγ | Not Specified | Fold Selectivity | >1000-fold | [3] |

The IL-17 Signaling Pathway

The IL-17 signaling pathway is a critical component of the inflammatory response. Its activation leads to the production of a host of pro-inflammatory molecules that recruit and activate immune cells, amplifying the inflammatory cascade.

Core Signaling Cascade

The canonical IL-17 signaling pathway is initiated by the binding of IL-17A or IL-17F to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This binding event triggers a downstream signaling cascade culminating in the activation of key transcription factors, including NF-κB and the components of the mitogen-activated protein kinase (MAPK) pathways (p38, ERK, and JNK).

The adaptor protein Act1 (CIKS) is a central mediator in this pathway, connecting the IL-17 receptor complex to downstream signaling molecules. Upon receptor activation, Act1 is recruited and facilitates the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, activates the TAK1 complex, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

Simultaneously, the IL-17 receptor-Act1 complex can also activate the MAPK pathways, which further contribute to the inflammatory response through the activation of other transcription factors like AP-1.

Caption: The canonical IL-17 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RORγt inverse agonists like this compound and to study the IL-17 signaling pathway.

RORγt Reporter Gene Assay in HEK293 Cells

This assay is used to determine the in vitro potency of compounds in modulating RORγt-mediated transcription.

Objective: To quantify the inverse agonist activity of this compound on RORγt.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 96-well plates.

-

Cells are transiently co-transfected with:

-

An expression vector for the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt (GAL4-RORγt-LBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS-luciferase).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection is typically performed using a lipid-based transfection reagent.

-

-

Compound Treatment:

-

Following transfection, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After an incubation period (typically 16-24 hours), cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

The data is plotted as the percentage of inhibition relative to the vehicle control versus the log of the compound concentration.

-

The EC50 value is determined using a non-linear regression analysis.

-

Caption: Workflow for a RORγt reporter gene assay.

Inhibition of IL-17A Release from Human Th17 Cells

This assay measures the ability of a compound to inhibit the production and release of IL-17A from primary human Th17 cells.

Objective: To determine the functional potency of this compound in a primary human cell system.

Methodology:

-

Isolation and Culture of Human CD4+ T Cells:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by density gradient centrifugation.

-

CD4+ T cells are purified from PBMCs using magnetic-activated cell sorting (MACS).

-

-

Th17 Differentiation:

-

Purified CD4+ T cells are cultured under Th17-polarizing conditions. This typically includes:

-

T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.

-

A cocktail of cytokines to promote Th17 differentiation, such as IL-1β, IL-6, IL-23, and TGF-β.

-

Neutralizing antibodies against IFN-γ and IL-4 to prevent differentiation into other T helper subsets.

-

-

-

Compound Treatment:

-

The differentiating Th17 cells are treated with a serial dilution of this compound or vehicle control.

-

-

Measurement of IL-17A:

-

After a defined culture period (e.g., 3-5 days), the cell culture supernatants are collected.

-

The concentration of IL-17A in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The IL-17A concentration is plotted against the log of the compound concentration.

-

The EC50 value for the inhibition of IL-17A production is calculated using non-linear regression.

-

Western Blot Analysis of IL-17-Induced NF-κB and MAPK Activation

This method is used to detect the activation of key downstream signaling molecules in the IL-17 pathway.

Objective: To assess the phosphorylation status of NF-κB p65 and MAPK family members (p38, ERK, JNK) in response to IL-17 stimulation.

Methodology:

-

Cell Culture and Stimulation:

-

A responsive cell line (e.g., HeLa, fibroblasts, or epithelial cells) is cultured to sub-confluency.

-

Cells are serum-starved for a period (e.g., 4-16 hours) to reduce basal signaling.

-

Cells are then stimulated with recombinant human IL-17A (typically 20-100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

At each time point, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

-

Antibody Incubation:

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65, phospho-p38, phospho-ERK, phospho-JNK).

-

The membrane is also probed with antibodies against the total forms of these proteins as loading controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The level of phosphorylated protein is normalized to the total protein level.

-

Caption: Workflow for Western blot analysis.

Conclusion

This compound represents a highly potent and selective tool for the inhibition of the IL-17 signaling pathway through the inverse agonism of RORγt. The data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other RORγt modulators in the context of IL-17-driven diseases. The detailed understanding of the IL-17 signaling cascade and the methods to assess its modulation are crucial for the continued development of novel and effective treatments for a wide range of inflammatory and autoimmune conditions.

References

GNE-6468: A Potent Modulator of Th17 Cell Differentiation for Autoimmune Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

T helper 17 (Th17) cells are a critical subset of CD4+ T cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Their differentiation and effector functions are orchestrated by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt). GNE-6468 has emerged as a potent and selective inverse agonist of RORγt, offering a powerful tool for investigating Th17-mediated biology and a potential therapeutic avenue for autoimmune disorders. This technical guide provides a comprehensive overview of the role of this compound in Th17 cell differentiation, detailing its mechanism of action, its impact on key signaling pathways, and relevant experimental protocols.

Introduction to Th17 Cell Differentiation

Th17 cells are characterized by their production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22). The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu. Key cytokines, such as Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6), initiate the differentiation cascade. IL-6 signaling activates the Signal Transducer and Activator of Transcription 3 (STAT3), a crucial transcription factor that promotes the expression of RORγt.[1] IL-23 plays a vital role in the expansion and stabilization of the Th17 phenotype. RORγt, in concert with other transcription factors, binds to the promoter regions of genes encoding Th17-associated cytokines, driving their expression and thereby mediating the inflammatory functions of these cells.[2]

This compound: A Selective RORγt Inverse Agonist

This compound is a small molecule that functions as a potent and selective inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. In the context of RORγt, this compound binds to the ligand-binding domain and promotes a conformational change that favors the recruitment of co-repressors over co-activators to the RORγt transcriptional complex. This active repression of RORγt-mediated gene transcription forms the basis of its inhibitory effect on Th17 cell differentiation and function.

Mechanism of Action: Inhibition of the Th17 Program

The primary mechanism by which this compound inhibits Th17 cell differentiation is through the direct inverse agonism of RORγt. By suppressing the transcriptional activity of this master regulator, this compound effectively blocks the expression of the entire Th17-associated gene program. This includes the signature cytokines IL-17A and IL-17F, which are key mediators of inflammation in autoimmune diseases.[3]

While direct experimental evidence detailing the effect of this compound on STAT3 phosphorylation is not yet available, its mechanism of action can be inferred from the established Th17 differentiation pathway. The activation of STAT3 by cytokines like IL-6 and IL-23 is an upstream event that leads to the induction of RORγt expression.[1] this compound acts downstream by directly targeting RORγt. Therefore, while this compound is not expected to directly inhibit the phosphorylation of STAT3, it effectively uncouples STAT3 activation from the subsequent expression of Th17 effector molecules by neutralizing the function of the essential downstream transcription factor, RORγt.

Signaling Pathway of Th17 Differentiation and this compound Intervention

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data on the in vitro activity of this compound.

| Assay Type | Cell Type | Parameter | Value | Reference |

| RORγt Inverse Agonist Activity | HEK-293 cells | EC50 | 2 nM | [Source Not Found] |

| IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 30 nM | [Source Not Found] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and Th17 cell differentiation.

In Vitro Human Th17 Cell Differentiation

Objective: To differentiate human naive CD4+ T cells into Th17 cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human CD3/CD28 T Cell Activator

-

Recombinant Human IL-6 (20-50 ng/mL)

-

Recombinant Human TGF-β1 (1-5 ng/mL)

-

Recombinant Human IL-23 (20-50 ng/mL)

-

Recombinant Human IL-1β (10-20 ng/mL)

-

Anti-Human IL-4 antibody (10 µg/mL)

-

Anti-Human IFN-γ antibody (10 µg/mL)

-

This compound (dissolved in DMSO)

Procedure:

-

Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

-

Plate the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Add Human CD3/CD28 T Cell Activator to the culture.

-

Add the Th17 polarizing cytokines: IL-6, TGF-β1, IL-23, and IL-1β.

-

Add anti-IL-4 and anti-IFN-γ antibodies to block differentiation into Th2 and Th1 lineages, respectively.

-

For experimental wells, add this compound at desired concentrations. Include a DMSO vehicle control.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, cells can be harvested for analysis of Th17 markers by flow cytometry (intracellular staining for IL-17A and RORγt) and the supernatant can be collected for cytokine analysis by ELISA or Luminex.

Experimental Workflow for In Vitro Th17 Differentiation and this compound Treatment

Intracellular Staining for Phosphorylated STAT3 (pSTAT3)

Objective: To assess the phosphorylation status of STAT3 in T cells following cytokine stimulation and inhibitor treatment.

Materials:

-

Differentiated T cells (as from protocol 5.1)

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Permeabilization Buffer (e.g., BD Perm/Wash™ Buffer)

-

Fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody

-

Fluorochrome-conjugated anti-CD4 antibody

-

Flow cytometer

Procedure:

-

After the desired stimulation and treatment period, harvest the T cells.

-

Wash the cells with PBS.

-

Stain for surface markers, such as CD4, according to the antibody manufacturer's protocol.

-

Fix the cells with Fixation/Permeabilization solution for 20 minutes at 4°C.

-

Wash the cells twice with Permeabilization Buffer.

-

Resuspend the cells in Permeabilization Buffer and add the anti-pSTAT3 antibody.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with Permeabilization Buffer.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of pSTAT3 within the CD4+ T cell population.

In Vivo Studies and Future Directions

While specific in vivo data for this compound is not extensively published in peer-reviewed literature, studies with other RORγt inverse agonists have demonstrated efficacy in various preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), collagen-induced arthritis, and psoriasis.[2] These compounds have been shown to reduce the infiltration of Th17 cells into inflamed tissues and decrease the production of IL-17.

Future research on this compound will likely focus on:

-

In vivo efficacy: Evaluating the therapeutic potential of this compound in a range of Th17-driven animal models of autoimmune disease.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-dependent effects on Th17 cells in vivo.

-

STAT3 Pathway Analysis: Directly assessing the impact of this compound on the IL-6 and IL-23-induced phosphorylation of STAT3 in primary T cells to confirm the inferred mechanism of action.

-

Selectivity Profiling: Further characterizing the selectivity of this compound against other nuclear receptors to ensure a favorable safety profile.

Conclusion

This compound is a valuable chemical probe for dissecting the role of RORγt in Th17 cell biology. Its high potency and selectivity make it an excellent tool for in vitro and potentially in vivo studies aimed at understanding and therapeutically targeting Th17-mediated pathologies. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the role of this compound and the broader field of Th17 cell immunology.

References

- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

GNE-6468 for Autoimmune Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6468 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Th17 cells and IL-17 are key drivers in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. By inhibiting the transcriptional activity of RORγt, this compound represents a promising small molecule therapeutic approach for these conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its investigation in autoimmune disease research.

Physicochemical and In Vitro Potency of this compound

This compound has demonstrated high potency and selectivity for RORγt in various in vitro assays. The following tables summarize the available quantitative data for this compound and its general physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 433.84 g/mol | [1] |

| Molecular Formula | C₂₃H₁₆ClN₃O₄ | [1] |

| Appearance | Solid, Light yellow to yellow | [1] |

| Solubility | 10 mM in DMSO (requires sonication) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [1] |

Table 1: Physicochemical Properties of this compound. This table outlines the basic chemical and physical characteristics of the this compound compound.

| Assay Type | Target/System | EC₅₀/IC₅₀ (nM) | Notes | Reference |

| RORγ (RORc) Inverse Agonist Activity | HEK-293 cells | 13 | [1] | |

| RORc (RORγ) Inverse Agonist Activity | Not specified | 2 | [2] | |

| IL-17 Production Inhibition | Human PBMCs | 30 | No effect on IFNγ production was observed. | [2] |

| Selectivity | ||||

| RORc vs. PPARγ | Gal4 human transcription assays | >1,000-fold | [2] | |

| Other Nuclear Receptors | Gal4 human transcription assays | Excellent selectivity | Panel of other nuclear receptors tested. | [2] |

| Predicted Pharmacokinetics | ||||

| Hepatic Clearance (CLhep) - Human | Hepatocytes | 17 mL/min/kg | Predicted | [1] |

| Hepatic Clearance (CLhep) - Rodent | Hepatocytes | 42 mL/min/kg | Predicted | [1] |

Table 2: In Vitro Potency and Selectivity of this compound. This table summarizes the half-maximal effective and inhibitory concentrations of this compound in various cellular assays, its selectivity profile, and predicted pharmacokinetic parameters.

Mechanism of Action: RORγt Signaling Pathway

This compound functions as an inverse agonist of RORγt. In the context of Th17 cell differentiation, signaling through cytokines such as IL-6 and TGF-β leads to the activation of STAT3. Activated STAT3, along with other transcription factors like IRF4 and BATF, induces the expression of RORγt. RORγt then translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, IL22, and IL23R. This binding recruits coactivators, leading to the transcription of these pro-inflammatory genes and the subsequent differentiation and effector function of Th17 cells.

As an inverse agonist, this compound binds to the ligand-binding domain of RORγt and promotes a conformational change that favors the recruitment of corepressors instead of coactivators. This action actively represses the basal transcriptional activity of RORγt, thereby inhibiting the expression of Th17 signature cytokines and preventing Th17 cell-mediated inflammation.[3][4]

Figure 1: this compound Mechanism of Action in the RORγt Signaling Pathway. This diagram illustrates how this compound, as a RORγt inverse agonist, inhibits the transcription of IL-17 by promoting the recruitment of co-repressors to the RORγt complex at the IL-17 promoter.

Experimental Protocols

In Vitro Human PBMC IL-17 Inhibition Assay

This assay is crucial for determining the potency of RORγt inverse agonists in a primary human cell system.

1. Objective: To measure the dose-dependent inhibition of IL-17A production by this compound in activated human peripheral blood mononuclear cells (PBMCs).

2. Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human PBMCs isolated from healthy donor blood

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

This compound (dissolved in DMSO)

-

IL-17A ELISA kit

-

96-well cell culture plates

3. Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with RPMI-1640 medium.

-

Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

-

Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Add 50 µL of a solution containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies to all wells except the unstimulated control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the EC₅₀ value for IL-17A inhibition by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and relevant preclinical model for rheumatoid arthritis to evaluate the efficacy of therapeutic candidates.

1. Objective: To assess the therapeutic efficacy of this compound in reducing the clinical signs of arthritis in a mouse model.

2. Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)

-

Calipers for paw thickness measurement

3. Protocol:

-

Immunization (Day 0): Emulsify Bovine Type II Collagen with an equal volume of CFA to a final concentration of 2 mg/mL. Anesthetize the mice and administer a 100 µL intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): Emulsify Bovine Type II Collagen with an equal volume of IFA to a final concentration of 2 mg/mL. Administer a 100 µL intradermal injection at the base of the tail, near the site of the primary immunization.

-

Disease Monitoring: Begin monitoring mice for signs of arthritis around day 21. Score each paw daily based on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of multiple joints, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.

-

Treatment: Once mice develop a clinical score of at least 4, randomize them into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound or vehicle daily by oral gavage for a predefined period (e.g., 14-21 days).

-

Endpoint Analysis: At the end of the treatment period, collect blood for cytokine analysis (e.g., IL-17A, TNF-α). Harvest paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

Disclaimer: Due to the limited publicly available in vivo data for this compound, the dosing for the CIA model is illustrative and should be optimized based on pharmacokinetic and tolerability studies.

Preclinical Development Workflow for RORγt Inverse Agonists

The development of a RORγt inverse agonist like this compound for autoimmune diseases typically follows a structured preclinical workflow.

References

- 1. rupress.org [rupress.org]

- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating GNE-6468 in Multiple Myeloma Models: A Proposed Research Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available research specifically detailing the effects of GNE-6468 in the context of multiple myeloma is limited. This guide, therefore, serves as a proposed research framework, outlining a comprehensive plan to investigate the potential of this compound as a therapeutic agent for multiple myeloma. The experimental protocols and hypothesized signaling pathways are based on the known function of this compound as a Retinoic acid-related Orphan Receptor gamma (RORγ) inverse agonist and established methodologies in multiple myeloma research.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, necessitating the exploration of novel therapeutic targets and agents. This compound has been identified as a potent and selective inverse agonist of RORγ, a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and has been implicated in various inflammatory and autoimmune diseases. Emerging evidence suggests a potential role for RORγ in cancer progression, making it an attractive, albeit underexplored, target in oncology. This technical guide provides a roadmap for the preclinical investigation of this compound in multiple myeloma models, from in vitro characterization to in vivo efficacy studies.

Hypothesized Signaling Pathways of RORγ in Multiple Myeloma

While the precise role of RORγ in multiple myeloma is yet to be fully elucidated, its known functions in other cell types allow for the formulation of several hypotheses regarding its potential signaling interactions. As an inverse agonist, this compound is predicted to suppress the transcriptional activity of RORγ. The following diagrams illustrate potential signaling cascades that could be modulated by this compound in multiple myeloma cells.

Proposed Experimental Protocols

To rigorously evaluate the anti-myeloma potential of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human multiple myeloma cell lines.

Methodology:

-

Cell Lines: A panel of human multiple myeloma cell lines with varying genetic backgrounds (e.g., RPMI-8226, U266, MM.1S, H929) should be used.

-

Reagents:

-

This compound (stock solution in DMSO)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent (e.g., XTT, WST-1).

-

Solubilization buffer (e.g., DMSO or isopropanol).

-

-

Procedure:

-

Seed myeloma cells in 96-well plates at a density of 1-2 x 104 cells/well.

-

Allow cells to adhere/stabilize for 24 hours.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 48 and 72 hours. Include a vehicle control (DMSO).

-

Following treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in multiple myeloma cells.

Methodology:

-

Principle: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit.

-

This compound.

-

-

Procedure:

-

Treat myeloma cells with this compound at concentrations around the determined IC50 for 24 and 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the hypothesized signaling pathways (e.g., NF-κB, STAT3).

Methodology:

-

Procedure:

-

Treat myeloma cells with this compound for various time points (e.g., 0, 1, 6, 24 hours).

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-RORγ, RORγ, p-STAT3, STAT3, p-IκBα, IκBα, Bcl-2, Bax, Caspase-3, and a loading control like GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensities.

-

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of multiple myeloma.

Methodology:

-

Animal Model: NOD/SCID gamma (NSG) mice.

-

Procedure:

-

Subcutaneously or intravenously inject human multiple myeloma cells (e.g., RPMI-8226) into NSG mice.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immunohistochemistry, western blot).

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h |

| RPMI-8226 | [Insert Value] | [Insert Value] |

| U266 | [Insert Value] | [Insert Value] |

| MM.1S | [Insert Value] | [Insert Value] |

| H929 | [Insert Value] | [Insert Value] |

Table 2: Apoptosis Induction by this compound in RPMI-8226 Cells at 48h

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound (2x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: In Vivo Efficacy of this compound in RPMI-8226 Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | [Insert Value] | N/A |

| This compound (Dose 1 mg/kg) | [Insert Value] | [Insert Value] |

| This compound (Dose 2 mg/kg) | [Insert Value] | [Insert Value] |

This comprehensive research framework provides a robust starting point for the systematic investigation of this compound in multiple myeloma models. The successful execution of these experiments will be crucial in determining the therapeutic potential of targeting RORγ in this challenging malignancy.

GNE-6468: A Technical Guide to Target Validation as a Potent and Selective RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6468 has emerged as a significant chemical probe and potential therapeutic lead due to its potent and selective inverse agonist activity against the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). As such, RORγt is a high-value target for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the target validation studies for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro potency, cellular activity, and pharmacokinetic parameters of this compound.

| Parameter | Assay Type | Species | Value | Reference |

| RORγ Inverse Agonist Potency | ||||

| EC50 | RORγt Ligand Binding Domain (LBD) TR-FRET Assay | Human | 2 nM | [1] |

| EC50 | RORγ GAL4 Reporter Assay in HEK293 cells | Human | 13 nM | [2][3] |

| Cellular Activity | ||||

| EC50 | IL-17 Inhibition in Peripheral Blood Mononuclear Cells (PBMCs) | Human | 30 nM | [2][3] |

| Selectivity | ||||

| Fold Selectivity | PPARγ GAL4 Reporter Assay | Human | >1000-fold vs RORγ | [1] |

| Pharmacokinetics | ||||

| Hepatic Clearance (CLhep) | Hepatocyte Stability Assay | Human | 17 mL/min/kg | [2] |

| Hepatic Clearance (CLhep) | Hepatocyte Stability Assay | Rodent | 42 mL/min/kg | [2] |

Table 1: Summary of In Vitro and Pharmacokinetic Data for this compound

Experimental Protocols

RORγ Inverse Agonist Activity: GAL4 Reporter Gene Assay in HEK293T Cells

This assay quantifies the ability of a compound to inhibit the constitutive transcriptional activity of the RORγ ligand-binding domain (LBD).

1. Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well.

-

After 24 hours, cells are co-transfected with two plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):

-

An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the human RORγ LBD (GAL4-RORγ-LBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 Upstream Activating Sequence (UAS) promoter.

-

2. Compound Treatment:

-

24 hours post-transfection, the culture medium is replaced with a fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

The final concentration of the vehicle should be kept constant across all wells (typically ≤0.1%).

3. Luciferase Activity Measurement:

-

After 18-24 hours of incubation with the compound, the cells are lysed.

-

Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

The relative light units (RLU) are normalized to a control for cell viability if necessary.

4. Data Analysis:

-

The percentage of inhibition is calculated relative to the vehicle-treated control wells.

-

The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

IL-17 Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the functional consequence of RORγ inverse agonism by measuring the inhibition of IL-17 production in primary human immune cells.

1. Isolation of PBMCs:

-

Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Isolated cells are washed and resuspended in complete RPMI-1640 medium.

2. Cell Stimulation and Compound Treatment:

-

PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well.

-

Cells are pre-incubated with serial dilutions of this compound or vehicle control for 1 hour.

-

Th17 differentiation and IL-17 production are induced by stimulating the cells with a cocktail of anti-CD3 and anti-CD28 antibodies, along with Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β).

3. Cytokine Measurement:

-

After 72-96 hours of incubation, the cell culture supernatants are collected.

-

The concentration of IL-17A in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

4. Data Analysis:

-

The percentage of IL-17 inhibition is calculated relative to the stimulated vehicle-treated control.

-

The EC50 value is determined from the concentration-response curve using non-linear regression analysis.

In Vitro Hepatocyte Stability Assay

This assay evaluates the metabolic stability of a compound in liver cells, providing an estimate of its hepatic clearance.

1. Hepatocyte Incubation:

-

Cryopreserved human or rodent hepatocytes are thawed and resuspended in incubation medium.

-

The hepatocyte suspension is pre-warmed to 37°C.

-

The reaction is initiated by adding this compound (typically at a final concentration of 1 µM) to the hepatocyte suspension.

2. Time-Course Sampling:

-

Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound relative to the internal standard.

4. Data Analysis:

-

The natural logarithm of the percentage of this compound remaining is plotted against time.

-

The slope of the linear portion of the curve is used to determine the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated and then scaled to predict the in vivo hepatic clearance (CLhep).

Visualizations

RORγt Signaling Pathway and Point of Intervention for this compound

Caption: RORγt signaling pathway leading to IL-17 production and the inhibitory action of this compound.

Experimental Workflow for IL-17 Inhibition Assay in PBMCs

Caption: Workflow for determining the cellular potency of this compound in inhibiting IL-17 production.

Logical Framework for this compound Target Validation

Caption: Logical progression of experiments to validate RORγt as the target of this compound.

References

Methodological & Application

GNE-6468: In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-6468 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a lineage-defining transcription factor essential for the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases. By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These application notes provide detailed protocols for utilizing this compound in in vitro cell culture settings to study its effects on cell viability, Th17 differentiation, and cytokine production.

Mechanism of Action

This compound acts as an inverse agonist at the ligand-binding domain of RORγt. This binding event prevents the recruitment of co-activators necessary for the transcription of RORγt target genes, including those encoding for IL-17A and IL-17F. The downstream effect is the suppression of Th17 cell differentiation and function, thereby attenuating the inflammatory response driven by these cells.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound across different assays and cell types.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| RORγ Inverse Agonist Activity | HEK-293 cells | EC50 | 13 nM | [1][2] |

| RORγ Inverse Agonist Activity | Jurkat cells (Gal4-Luc reporter) | EC50 | 2 nM | [3] |

| IL-17 Production Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 30 nM | [1][2][3] |

Signaling Pathway

The diagram below illustrates the signaling pathway involved in Th17 cell differentiation and the point of intervention for this compound.

Experimental Protocols

General Guidelines for Handling this compound

-

Reconstitution: Reconstitute this compound powder in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Target cell line (e.g., Jurkat, HEK-293, or PBMCs)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value if applicable.

Protocol 2: Inhibition of IL-17A Production in Human PBMCs

This protocol measures the inhibitory effect of this compound on IL-17A secretion from stimulated human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

This compound stock solution (10 mM in DMSO)

-

Th17 differentiation cocktail (e.g., anti-CD3/anti-CD28 antibodies, IL-6, IL-23, TGF-β, anti-IFN-γ, and anti-IL-4)

-

96-well U-bottom plates

-

Human IL-17A ELISA kit

-

Plate reader for ELISA

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 2 x 10⁵ cells per well in a 96-well U-bottom plate.

-

Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.

-

Cell Stimulation: Add the Th17 differentiation cocktail to the wells to induce IL-17A production. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the EC50 value of this compound for the inhibition of IL-17A production.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound in vitro.

References

Application Notes and Protocols for GNE-6468 in HEK-293 Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction